Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester

Descripción general

Descripción

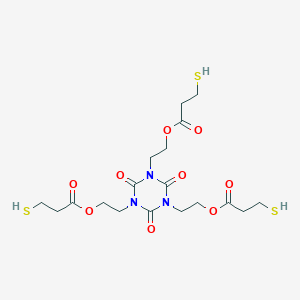

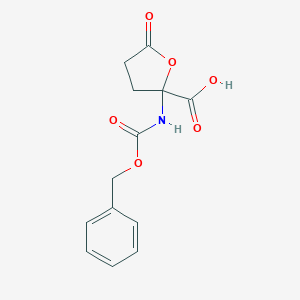

Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester, also known as Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester, is a useful research compound. Its molecular formula is C18H27N3O9S3 and its molecular weight is 525.6 g/mol. The purity is usually 95%.

The exact mass of the compound Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Coatings and Castings

In the realm of industrial manufacturing , this compound is utilized as a key ingredient in the formulation of coatings and castings . Its inclusion in coatings enhances their chemical and UV resistance , contributing to the longevity and durability of the final product. In castings, it helps to regulate the curing speed and optimize the mechanical properties, making it an indispensable component in the production of high-quality industrial goods.

Adhesives and Sealants

The compound serves as a specialized hardener in adhesives and sealants . It significantly improves the adhesive properties, providing better thermal stability and creep resistance , which are critical for maintaining the integrity of bonded materials under various conditions.

Epoxy Curing and Photocuring Systems

Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate acts as an epoxy curing agent and a photocuring monomer for thiol-ene polymerization systems . This application is particularly important in the creation of materials that require precise and controlled curing processes, such as in the electronics industry.

Chain Transfer and Cross-Linking Agent

In polymer chemistry, it is used as a chain transfer agent and a cross-linking agent . These roles are crucial in controlling the molecular weight of polymers and enhancing the properties of the resulting materials, such as elasticity, strength, and resistance to solvents.

Analytical Chemistry

The compound finds its use in analytical chemistry as a standard or reagent for various analytical techniques, including high-performance liquid chromatography (HPLC) . Its well-defined properties aid in the accurate analysis and quantification of substances.

Biochemistry Research

In biochemistry research, Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate is explored for its potential as a fluorescent reporter in anaerobic organisms . This application is significant for studying the metabolic processes of organisms that thrive in oxygen-free environments.

Materials Science

In materials science, this compound contributes to the development of new materials with enhanced properties . Its reactivity and ability to form stable bonds make it suitable for creating advanced composites and high-performance materials.

Mecanismo De Acción

Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate, also known as 2-[2,4,6-trioxo-3,5-bis[2-(3-sulfanylpropanoyloxy)ethyl]-1,3,5-triazinan-1-yl]ethyl 3-sulfanylpropanoate, (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethane-2,1-diyl tris(3-mercaptopropionate), or Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester, is a compound with a wide range of applications in the field of polymer chemistry .

Target of Action

The primary targets of this compound are the reactive sites in various polymers where it acts as a chain transfer agent, cross-linking agent, epoxy curing agent, and photocuring monomer for thiol-ene polymerization systems .

Mode of Action

The compound interacts with its targets through its mercaptopropionyloxy groups. These groups can form covalent bonds with the reactive sites in the polymers, leading to changes in the polymer structure. This can result in the formation of cross-links, termination of polymer chains, or initiation of new polymer chains .

Biochemical Pathways

It is known that the compound plays a crucial role in the polymerization process, affecting the formation and properties of the resulting polymers .

Pharmacokinetics

It is known that the compound has a molecular weight of 52562 , which may influence its behavior in the body if it were to be ingested or absorbed.

Result of Action

The action of this compound results in changes to the structure and properties of polymers. This can include increased cross-linking, improved thermal stability, and enhanced resistance to chemical, UV, and physical stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the temperature and pH can affect the rate and extent of the reactions involving this compound. Additionally, the presence of other chemicals can also influence its reactivity .

Propiedades

IUPAC Name |

2-[2,4,6-trioxo-3,5-bis[2-(3-sulfanylpropanoyloxy)ethyl]-1,3,5-triazinan-1-yl]ethyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O9S3/c22-13(1-10-31)28-7-4-19-16(25)20(5-8-29-14(23)2-11-32)18(27)21(17(19)26)6-9-30-15(24)3-12-33/h31-33H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKONAWMNQERAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCS)CCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067959 | |

| Record name | Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |

CAS RN |

36196-44-8 | |

| Record name | 1,1′,1′′-[(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] tris(3-mercaptopropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36196-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-mercapto-, 1,1',1''-((2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036196448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethane-2,1-diyl tris(3-mercaptopropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester a promising candidate for biomedical applications?

A1: This compound, often referred to as TEMPIC, demonstrates significant potential in biomedical engineering, particularly in the development of soft tissue adhesive patches (STAPs) and bone fixation materials. [, ] Its appeal stems from several key features:

- Biocompatibility: TEMPIC exhibits promising biocompatibility, as evidenced by encouraging results in cytotoxicity tests. [, ] This characteristic is crucial for minimizing adverse reactions when used in vivo.

- Tunable Mechanical Properties: When incorporated into composite materials, TEMPIC enables the creation of frameworks with a wide range of mechanical properties, from rigid structures suitable for bone fixation to soft and pliable STAPs. [, ] This versatility makes it adaptable to diverse biomedical applications.

- Efficient Crosslinking: TEMPIC readily participates in thiol-ene and thiol-yne coupling reactions, enabling rapid and efficient crosslinking under benign conditions, including the use of visible light. [, ] This property facilitates the fabrication of biomaterials with controlled architectures and properties.

Q2: How does the structure of Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester contribute to its function in biomaterials?

A2: The molecular structure of TEMPIC directly influences its functionality in biomaterial applications:

- Triazine-Trione Core: This rigid core provides a structural foundation and can influence the overall mechanical properties of the resulting material. []

- Ester Linkages: These linkages offer potential hydrolytic degradability, allowing for the controlled breakdown of the material within the body. [] This characteristic is essential for bioresorbable implants and drug delivery systems.

- Terminal Thiol Groups: The three thiol (-SH) groups act as reactive sites for thiol-ene or thiol-yne coupling reactions. [, ] These reactions enable the covalent attachment of TEMPIC to other molecules, facilitating the formation of crosslinked polymer networks and the incorporation of the compound into various material formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)